molecular formula C9H12N2 B190312 Nornicotine CAS No. 5746-86-1

Nornicotine

Cat. No. B190312
CAS RN: 5746-86-1
M. Wt: 148.2 g/mol
InChI Key: MYKUKUCHPMASKF-UHFFFAOYSA-N
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Description

Nornicotine is an alkaloid found in various plants including Nicotiana, the tobacco plant . It is chemically similar to nicotine, but does not contain a methyl group . It is a precursor to the carcinogen N-nitrosonornicotine that is produced during the curing and processing of tobacco .


Synthesis Analysis

Nornicotine can be synthesized through several routes. One route is the demethylation of nicotine, which can be accomplished by reaction with silver oxide . Another route is the partial reduction of 3-myosmine, which can be accomplished by standard catalytic hydrogenation conditions using palladium as a catalyst or with sodium borohydride . This reaction gives the racemic product .


Molecular Structure Analysis

The molecular formula of Nornicotine is C9H12N2 . It is formed of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond .


Chemical Reactions Analysis

Nornicotine can be metabolized to form the carcinogen N-nitrosonornicotine . Methods to detect nicotine enantiomers include polarimetry, nuclear magnetic resonance, and gas and liquid chromatography .


Physical And Chemical Properties Analysis

Nornicotine is a demethylated form of the plant alkaloid nicotine . It is found in tobacco and is also a nicotine metabolite which acts as a nicotinic acetylcholine receptor agonist .

Scientific Research Applications

Tobacco Plant Metabolic Engineering

Nornicotine: is a byproduct of nicotine demethylation and is targeted for reduction in tobacco breeding programs due to its role as a precursor to carcinogenic tobacco-specific nitrosamines (TSNAs) . Genetic manipulation of nicotine production in tobacco plants aims to develop varieties with reduced or non-addictive nicotine levels, which also impacts the levels of nornicotine. This is achieved through mutational breeding, genetic engineering, and genome editing .

Medicine: Biomarker for Nicotine Consumption

In medical research, nornicotine is studied for its role in nicotine metabolism and pharmacokinetics. It serves as a biomarker for estimating the uptake of nicotine and tobacco-related toxicants, which is crucial for understanding the pharmacologic effects of nicotine addiction and optimizing nicotine dependency treatment .

Agriculture: Insecticide Potential

Historically, nicotine and its derivatives, including nornicotine, have been used as insecticides due to their potent toxicity. The agricultural application of nornicotine is based on its natural occurrence in tobacco plants and its ability to serve as a defense mechanism against predation .

Environmental Science: Pollution and Bioremediation

Nornicotine is a concern in environmental science due to its potential formation of carcinogenic compounds during tobacco curing and processing. Research in this field explores the environmental fate of nornicotine and its impact on ecosystems, as well as bioremediation strategies to address pollution caused by tobacco waste .

Industrial Applications: Synthetic Nicotine Production

In the industrial sector, nornicotine is relevant in the context of synthetic nicotine production. As the tobacco industry explores alternatives to traditional nicotine sources, the synthesis and regulatory status of nornicotine and related compounds are of significant interest .

Biotechnology: Nicotine-Degrading Microorganisms

Biotechnological research has identified nicotine-degrading microorganisms (NDMs) that can use nicotine and its metabolites, such as nornicotine, as the sole carbon and nitrogen source. These NDMs have potential applications in improving the quality of cigarettes, treating tobacco waste, and producing valuable intermediates of nicotine .

Neuroscience: Cognitive Effects

In neuroscience, nornicotine is studied for its memory-enhancing properties. It has been found to have a procognitive impact without adverse effects, potentially mediating some of the neuroprotective effects of nicotine. This research is particularly relevant for understanding the molecular mechanisms involving cognitive domains like learning and memory .

Chemical Research: Properties and Synthesis

Chemical research on nornicotine focuses on its properties and synthesis routes. As an alkaloid chemically similar to nicotine but without a methyl group, nornicotine’s synthesis, chemical structure, and reactivity are studied for various scientific and industrial applications .

Safety And Hazards

Nornicotine is a precursor to the carcinogen N-nitrosonornicotine that is produced during the curing and processing of tobacco . Therefore, it poses potential health risks.

Future Directions

The future use of the minor tobacco alkaloids as therapeutics for obesity hinges on further elucidating their efficacy in more complex animal models of obesity and characterizing their potential toxicity . There is significant regulatory and economic need to distinguish analytically between tobacco-derived nicotine (TDN) and synthetic nicotine (SyN) in commercial products .

properties

IUPAC Name

3-pyrrolidin-2-ylpyridine
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InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2
Source PubChem
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InChI Key

MYKUKUCHPMASKF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12N2
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DSSTOX Substance ID

DTXSID50862034
Record name (+/-)-Nornicotine
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Molecular Weight

148.20 g/mol
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Physical Description

Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS], Liquid
Record name Nornicotine
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Boiling Point

260 °C, 270 °C
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Solubility

Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils
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Density

1.0737 at 20 °C/4 °C
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Vapor Pressure

0.0097 [mmHg]
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Product Name

Nornicotine

Color/Form

Hygroscopic, somewhat viscous liquid

CAS RN

5746-86-1, 494-97-3
Record name (±)-Nornicotine
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Record name 3-(pyrrolidin-2-yl)pyridine
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Synthesis routes and methods I

Procedure details

Myosmine (32 g, 0.219 mol) was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure with 1.3 g of 10% palladium on carbon as catalyst. After 5 hours the mixture was filtered and the filtrate was concentrated to get a brown solid (32 g, 94.9% purity by GC). It was further purified by vacuum distillation at 0.1 mm Hg to get pure nornicotine (27.46 g, 84.7% yield, 97.5% purity by GC). 1H NMR (CDCl3): δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d). 13C-NMR (CDCl3): δ 148.4, 148.1, 140.16, 134.1, 123.3, 60.0, 46.8, 34.2, and 25.4. IR: 3291, 2960, 1641, 1578 Cm−1.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
84.7%

Synthesis routes and methods II

Procedure details

(J. Org. Chem., 1982, 47, 4165-4167). Hatton et al. used palladium on activated carbon in methanol to reduce myosmine labeled with stable isotope, [6−2H]-myosmine to [6−2H]-nornicotine (J. Label Compd. Radiopharm. 2009, 52, 117-122). After screening a number of catalysts, we selected palladium on carbon with methanol as medium. After general workup, the pure (R,S)-nornicotine was isolated by high vacuum distillation in high yields and high purity. Conversion of (R,S)-nornicotine to (R,S)-nicotine was carried out by N-methylation using formaldehyde and formic acid as reported in the literature (J. Amer. Chem. Soc., 1993, 115, 381-387).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[6−2H]-myosmine
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
[6−2H]-nornicotine
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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